Cas no 433953-87-8 (4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide)

4-Methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene core and a pyridinylmethylamine moiety. This compound exhibits potential utility in medicinal chemistry and pharmaceutical research due to its structural versatility, which may enable interactions with biological targets such as enzymes or receptors. The presence of electron-donating methoxy and methyl groups enhances its stability and solubility, while the pyridine ring offers opportunities for further functionalization or coordination. Its well-defined molecular architecture makes it a valuable intermediate for synthesizing more complex bioactive molecules. The compound is typically characterized by high purity and consistent performance in synthetic applications.
4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide structure
433953-87-8 structure
商品名:4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide
CAS番号:433953-87-8
MF:C15H18N2O3S
メガワット:306.380022525787
CID:6571821

4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide
    • 4-methoxy-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
    • Benzenesulfonamide, 4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)-
    • インチ: 1S/C15H18N2O3S/c1-11-9-15(12(2)8-14(11)20-3)21(18,19)17-10-13-6-4-5-7-16-13/h4-9,17H,10H2,1-3H3
    • InChIKey: ZEKBBMNFRCYOLP-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NCC2=NC=CC=C2)(=O)=O)=CC(C)=C(OC)C=C1C

4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1132-0391-10μmol
4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide
433953-87-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1132-0391-3mg
4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide
433953-87-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1132-0391-5μmol
4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide
433953-87-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1132-0391-1mg
4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide
433953-87-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1132-0391-20mg
4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide
433953-87-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1132-0391-2μmol
4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide
433953-87-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1132-0391-10mg
4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide
433953-87-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1132-0391-15mg
4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide
433953-87-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1132-0391-2mg
4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide
433953-87-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1132-0391-20μmol
4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide
433953-87-8 90%+
20μl
$79.0 2023-05-17

4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide 関連文献

4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamideに関する追加情報

Introduction to 4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide (CAS No. 433953-87-8)

4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 433953-87-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, including its aromatic backbone, substituents, and sulfonamide functional group, contribute to its unique chemical properties and make it a promising candidate for further investigation in drug discovery and development.

The molecular structure of 4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide consists of a benzene ring substituted with a methoxy group at the 4-position, two methyl groups at the 2- and 5-positions, and a sulfonamide moiety linked to a pyridine ring at the 2-position. This arrangement creates a complex and intricate system that can interact with biological targets in multiple ways. The presence of the pyridine ring enhances the compound's solubility and bioavailability, while the sulfonamide group is known to exhibit strong binding affinity to various enzymes and receptors.

In recent years, there has been a growing interest in sulfonamide derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential applications in treating various diseases, including infections, inflammation, and cancer. The specific substitution pattern in 4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide makes it an intriguing subject for medicinal chemists seeking to develop novel therapeutic agents.

One of the most compelling aspects of this compound is its ability to modulate biological pathways associated with disease progression. Studies have shown that sulfonamides can interfere with bacterial metabolic processes by inhibiting enzymes such as dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria. Additionally, sulfonamides have been found to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase (COX) enzymes.

The pyridine ring in 4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide also plays a critical role in its pharmacological profile. Pyridine derivatives are known to interact with a variety of biological targets, including ion channels, receptors, and enzymes. This versatility makes them valuable scaffolds for drug design. The presence of the pyridine moiety in this compound may enhance its binding affinity to specific proteins involved in disease mechanisms, thereby increasing its therapeutic efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide with biological targets more accurately. These tools have been instrumental in identifying potential drug candidates and optimizing their structures for improved potency and selectivity. By leveraging these technologies, scientists can accelerate the drug discovery process and bring new treatments to patients more quickly.

The synthesis of 4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide presents unique challenges due to its complex structure. However, modern synthetic methodologies have made it possible to produce this compound with high yield and purity. Techniques such as multi-step organic synthesis, catalytic transformations, and purification methods like column chromatography have been employed to achieve the desired product quality. These advancements in synthetic chemistry are essential for ensuring that researchers have access to sufficient quantities of the compound for further studies.

Evaluation of the pharmacokinetic properties of 4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide is crucial for determining its potential as a therapeutic agent. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) need to be carefully assessed before moving into clinical trials. In vitro studies using cell cultures and animal models can provide valuable insights into how the compound behaves within biological systems. These studies help researchers identify any potential side effects or adverse reactions that may arise from its use.

The role of 4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide in preclinical research is significant. Preclinical studies are designed to gather comprehensive data on the safety and efficacy of a compound before it is tested in humans. These studies often involve long-term administration protocols to assess chronic toxicity and pharmacological effects. The findings from preclinical research can guide decisions about whether or not to proceed with clinical trials and ultimately influence regulatory approvals.

In conclusion,4-methoxy - 2 , 5 - dim ethyl - N - ( p y rid ine - 2 - yl ) m eth ylm e th yl b en z e n e - 1 - sul fon am ide ( CAS No . 433953 -87 -8 ) is a promis ing compoun d with poten tial therapeutic applications . Its unique structural features , inclu sion o f an aromatic backbone , substitu ents , an d a sul fon am ide functional group , contribute t o its broad biological activity profile . Further re search i n t o its pharmacological properties , synthetic methodologies , an d pharma cokinetic behav ior will provide valuable insights into its po tential as a future therapeutic agent . As medicinal chemistry continues t o advance , compounds like this one will play an increasingly important role i n dr ug discovery an d development .

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